molecular formula C21H21N3OS2 B306784 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide

2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide

Cat. No. B306784
M. Wt: 395.5 g/mol
InChI Key: IOLPCJBPVWZXGZ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields.

Mechanism of Action

The mechanism of action of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been proposed that the antimicrobial activity of the compound is due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide in lab experiments is its potential as an anticancer and antimicrobial agent. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide. One direction is to further investigate its potential as an anticancer agent and explore its efficacy in combination with other chemotherapeutic drugs. Another direction is to study its antimicrobial activity in vivo and determine its potential as a therapeutic agent for bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide involves the reaction of 2,8-dimethyl-4-quinoline sulfonic acid with thionyl chloride to produce 2,8-dimethyl-4-quinoline sulfonyl chloride. The resulting compound is then reacted with N'-[4-(methylsulfanyl)benzylidene]acetohydrazide in the presence of a base to yield the final product.

Scientific Research Applications

2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-[4-(methylsulfanyl)benzylidene]acetohydrazide has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has been investigated for its antimicrobial properties, as it has shown activity against various bacterial strains.

properties

Molecular Formula

C21H21N3OS2

Molecular Weight

395.5 g/mol

IUPAC Name

2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H21N3OS2/c1-14-5-4-6-18-19(11-15(2)23-21(14)18)27-13-20(25)24-22-12-16-7-9-17(26-3)10-8-16/h4-12H,13H2,1-3H3,(H,24,25)/b22-12+

InChI Key

IOLPCJBPVWZXGZ-WSDLNYQXSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CC=C(C=C3)SC

SMILES

CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CC=C(C=C3)SC)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CC=C(C=C3)SC

Origin of Product

United States

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